molecular formula C15H17FN2O3S2 B2998582 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide CAS No. 1251583-53-5

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide

Cat. No.: B2998582
CAS No.: 1251583-53-5
M. Wt: 356.43
InChI Key: LVTSNUQRRRSFPH-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide (CAS# 1251583-53-5) is a high-purity synthetic compound offered for research and development purposes. It belongs to the class of thiophene carboxamide derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . With a molecular formula of C15H17FN2O3S2 and a molecular weight of 356.44 g/mol, this compound features a distinct structural motif that is of high interest in the design of novel bioactive molecules . Thiophene-based compounds are extensively investigated for their diverse biological activities. Recent scientific literature highlights that structurally analogous thiophene carboxamides are being explored as potent anticancer agents. Some derivatives have demonstrated promising activity against hepatocellular carcinoma (HCC) cell lines, such as Hep3B, by potentially mimicking the mechanism of action of known anticancer agents like Combretastatin A-4 (CA-4) and interacting with the tubulin-colchicine-binding pocket . Concurrently, other research avenues have identified specific thiophene carboxamide analogues as highly effective inhibitors of Sphingomyelin Synthase 2 (SMS2), presenting a new strategic approach for treating conditions like Dry Eye Disease (DED) by modulating sphingomyelin levels and reducing ocular surface inflammation . This makes this compound a valuable chemical tool for researchers in pharmacology, oncology, and biochemistry. It can be utilized for building structure-activity relationship (SAR) models, screening in biological assays, and developing new therapeutic candidates. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S2/c1-3-9-17-15(19)14-13(8-10-22-14)23(20,21)18(2)12-6-4-11(16)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSNUQRRRSFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with a suitable amine, such as propylamine, under dehydrating conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Coupling: The final product is obtained by coupling the intermediate with methyl iodide under basic conditions to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Propylthiophene-2-amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological/Industrial Relevance Reference
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide Thiophene-2-carboxamide - N-propyl carboxamide
- 3-sulfamoyl (4-fluorophenyl, methyl)
Hypothesized kinase inhibition (inferred from sulfamoyl group) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide - Chlorine at position 3
- N-phenyl substitution
Monomer for polyimide synthesis (high thermal stability)
5-(N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2-nitrobenzoate Benzofuran - 4-Fluorophenyl
- Methylsulfonamido
- Nitrobenzoate ester
Intermediate in benzoxaborole synthesis (antiviral applications)
N-(4-(3-((4-Fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide - Thiazol ring
- 4-Fluorophenylamino propanoyl chain
Potential antimicrobial agent (carboxamide-thiazol hybrids)

Key Observations:

  • Sulfamoyl vs. Sulfonamide Groups: The target compound’s sulfamoyl group differs from the methylsulfonamido group in ’s benzofuran derivative.
  • Thiophene vs. Benzofuran/Thiazol Cores : Thiophene rings (aromatic, planar) contrast with benzofuran (oxygen-containing heterocycle) and thiazol (nitrogen-sulfur heterocycle) systems. Thiazol derivatives often exhibit enhanced metabolic stability compared to thiophenes .
  • 4-Fluorophenyl Substitution : The 4-fluorophenyl group is a common pharmacophore in drug design, improving lipophilicity and membrane penetration. Its presence in both the target compound and compounds suggests shared optimization strategies for bioavailability .

Research Findings and Implications

  • : Highlights the role of 4-fluorophenyl and sulfonamide groups in antiviral benzoxaboroles, suggesting the target compound’s sulfamoyl group may be optimized for similar targets .
  • : Demonstrates that thiophene-carboxamide hybrids with heterocyclic substituents (e.g., thiazol) exhibit antimicrobial activity, supporting further exploration of the target compound’s bioactivity .
  • : Emphasizes the importance of substituent positioning (e.g., chlorine in phthalimides) for material science applications, a principle applicable to modifying the target compound’s sulfamoyl group .

Biological Activity

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and a 4-fluorophenyl moiety. Its molecular formula is C13H14FNO2S, with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom may enhance its pharmacological properties by influencing lipophilicity and receptor binding.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as glaucoma and edema .
  • Antimicrobial Properties : Sulfonamides have historically been used as antibacterial agents. The structural features of this compound suggest potential activity against bacterial infections .
  • Anti-inflammatory Effects : Some studies have shown that thiophene derivatives can possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionTargeting carbonic anhydrase
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiophene compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the inhibition of folate synthesis pathways, common among sulfonamide antibiotics .
  • Anti-inflammatory Research : In vitro studies indicated that thiophene derivatives can inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .
  • Cancer Research : A recent investigation into the anticancer properties of thiophene-based compounds revealed that they could induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural identity of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide?

Answer:

  • Chromatography: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for assessing purity. Retention time comparison against reference standards can validate identity .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl sulfamoyl group at thiophene-2-carboxamide). Chemical shifts for methylsulfamoyl (δ ~3.0 ppm) and propyl groups (δ ~0.9-1.6 ppm) should align with synthetic intermediates .
    • Mass spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺) validates molecular formula (C₁₅H₁₆FN₂O₃S₂) and rules out byproducts .
  • X-ray crystallography: For definitive stereochemical confirmation, single-crystal diffraction (e.g., monoclinic P21/c space group, unit cell parameters: a = 5.8–11.8 Å, β = 93.1°) resolves bond angles and torsional strain in the sulfamoyl-thiophene core .

Advanced: How can researchers resolve contradictions in solubility data obtained from polar vs. nonpolar solvents?

Answer:

  • Differential Scanning Calorimetry (DSC): Identify polymorphic forms (e.g., anhydrous vs. solvates) that may alter solubility profiles. Thermal events (melting points, recrystallization) guide solvent selection .
  • Molecular dynamics simulations: Predict solvation free energy using software like GROMACS. For example, fluorophenyl groups may exhibit hydrophobic collapse in water, reducing solubility despite sulfonamide polarity .
  • Experimental validation: Use shake-flask methods with HPLC quantification across pH 1–10 (adjusted with HCl/NaOH). Include co-solvents (e.g., DMSO) to mimic physiological conditions .

Basic: What in vitro models are suitable for preliminary pharmacological screening of this compound?

Answer:

  • Enzyme inhibition assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cell viability assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT/WST-1 protocols. Include normal fibroblasts (e.g., NIH/3T3) for selectivity indices .
  • ADME-Tox profiling:
    • Caco-2 permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates bioavailability).
    • CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4) to evaluate metabolic stability .

Advanced: How to design a study investigating environmental fate and bioaccumulation potential?

Answer:

  • OECD 307 guideline: Conduct soil degradation studies under aerobic conditions (20°C, 60% water-holding capacity). Monitor parent compound and metabolites (e.g., hydrolyzed sulfamoyl groups) via LC-MS/MS over 60 days .
  • Bioconcentration factor (BCF): Expose zebrafish (Danio rerio) to 0.1–10 mg/L for 28 days. Quantify tissue concentrations (liver, gills) and calculate BCF using log Kow (estimated via EPI Suite: ~2.5–3.0) .
  • Microbial degradation: Isolate soil bacteria (e.g., Pseudomonas spp.) and assess catabolic activity via respirometry. GC-MS identifies degradation byproducts (e.g., fluorobenzoic acid) .

Advanced: What computational methods are effective for predicting binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Prioritize poses with sulfamoyl groups forming H-bonds to hinge regions (e.g., Met793) .
  • Molecular dynamics (MD) simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) <2 Å for ligand-protein complexes .
  • Free energy perturbation (FEP): Quantify ΔΔG for fluorophenyl substitutions. For example, 4-fluoro vs. 2-fluoro derivatives may differ in van der Waals interactions with hydrophobic pockets .

Basic: What synthetic routes are reported for analogous sulfamoyl-thiophene derivatives?

Answer:

  • Stepwise sulfonylation: React thiophene-2-carboxylic acid with chlorosulfonic acid to form sulfonyl chloride, followed by amine coupling (4-fluoro-N-methylaniline) in DMF at 0–5°C .
  • Protecting group strategies: Use tert-butyloxycarbonyl (Boc) for amine intermediates (e.g., N-propylamine) to prevent side reactions during sulfamoylation .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Crystallize from methanol for XRD-grade samples .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and hepatic extraction ratio (perfused rat liver model). Low free fraction (<5%) or high extraction (>0.7) may explain reduced in vivo efficacy .
  • Metabolite identification: Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., glucuronidated sulfamoyl groups). Test metabolites in target assays .
  • Tissue distribution studies: Radiolabel the compound (¹⁴C) and quantify accumulation in tumors vs. normal tissues via autoradiography. Adjust dosing regimens based on tumor-to-plasma ratios .

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